1-咪唑基丁胺

描述

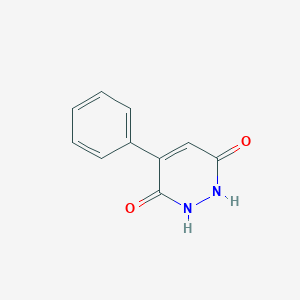

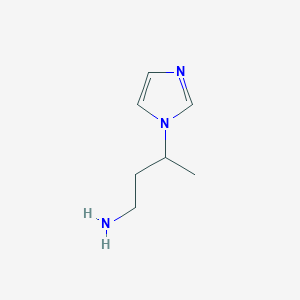

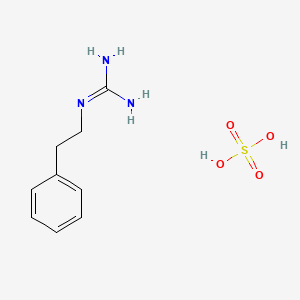

3-(1H-Imidazol-1-yl)butan-1-amine is a chemical compound with the molecular formula C7H13N3 . It is used in the synthesis of pH-sensitive polyaspartamide derivatives .

Synthesis Analysis

Imidazole derivatives, including 3-(1H-Imidazol-1-yl)butan-1-amine, can be synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde .Molecular Structure Analysis

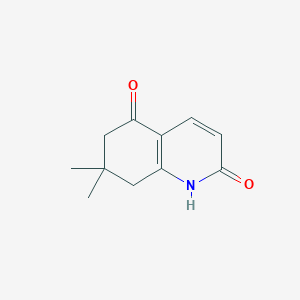

The molecular structure of 3-(1H-Imidazol-1-yl)butan-1-amine consists of a butan-1-amine chain with an imidazole ring attached to the third carbon .Chemical Reactions Analysis

Imidazole derivatives, including 3-(1H-Imidazol-1-yl)butan-1-amine, have been found to exhibit a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to the presence of the imidazole ring.科学研究应用

治疗潜力

咪唑衍生物显示出广泛的生物活性,如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、驱虫、抗真菌和致溃疡活性 . 它们也存在于许多市售药物中 .

抗菌潜力

一些咪唑衍生物已显示出良好的抗菌潜力 . 它们可用于开发新型抗菌药物。

配位聚合物

咪唑衍生物可用于合成配位聚合物 . 这些聚合物在发光、催化、磁性、药物递送、气体吸附和分离方面具有多种潜在应用 .

植物生长调节剂

咪唑衍生物也可用作植物生长调节剂 . 它们可以帮助植物的生长和发育。

功能分子的合成

咪唑衍生物是合成功能分子的关键组成部分,这些功能分子在各种日常应用中使用 .

新型药物的开发

未来方向

作用机制

Target of Action

It is known that imidazole derivatives, which include 3-(1h-imidazol-1-yl)butan-1-amine, exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including receptors, enzymes, and other proteins involved in various cellular processes .

Mode of Action

Given the diverse biological activities of imidazole derivatives, it is likely that 3-(1h-imidazol-1-yl)butan-1-amine interacts with its targets in a manner that modulates their function . This modulation could involve binding to the target, altering its conformation, and influencing its interaction with other molecules .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it is plausible that 3-(1h-imidazol-1-yl)butan-1-amine could influence multiple pathways . These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , suggesting that 3-(1H-Imidazol-1-yl)butan-1-amine could have good bioavailability

Result of Action

Given the diverse biological activities of imidazole derivatives, it is likely that 3-(1h-imidazol-1-yl)butan-1-amine could induce a variety of effects at the molecular and cellular levels . These effects could include changes in gene expression, protein function, cellular signaling, and other processes .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it could be relatively resistant to environmental variations

属性

IUPAC Name |

3-imidazol-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(2-3-8)10-5-4-9-6-10/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZALYDSTDIFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553174 | |

| Record name | 3-(1H-Imidazol-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93668-14-5 | |

| Record name | 3-(1H-Imidazol-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)